N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the morpholine ring. The cyanocyclohexyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding . The morpholine ring is a six-membered ring containing an ether and an amine, which could also participate in a variety of interactions .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. The presence of the cyanide group makes it a potential nucleophile, while the pyrazole and morpholine rings could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the cyanide group could potentially make the compound quite polar, affecting its solubility in different solvents .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, its mechanism would depend on the other reactants and the conditions of the reaction .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used as a reagent in chemical reactions, future research could involve exploring its reactivity under different conditions or with different reactants .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(pyrazol-1-ylmethyl)morpholin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c18-14-17(5-2-1-3-6-17)20-16(23)13-21-9-10-24-15(11-21)12-22-8-4-7-19-22/h4,7-8,15H,1-3,5-6,9-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKXHQZZLOYOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCOC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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